

A Comparative Guide to Adipic Acid-Based Polyesteramides for Drug Delivery Applications

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Compound of Interest

Compound Name: *Einecs 285-118-2*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the properties of polyesteramides (PEAs) derived from adipic acid with two widely used biodegradable polyesters in drug delivery: poly(lactic-co-glycolic acid) (PLGA) and poly(ϵ -caprolactone) (PCL). While the EINECS number 285-118-2 refers to the monomer salt "Adipic acid, compound with 2,2'-iminodiethanol (1:2)," this document focuses on the properties of the resulting polyesteramides synthesized from adipic acid and amino alcohols like diethanolamine, as this is the logical interpretation for a comparison of polymer properties.

The combination of ester and amide linkages in PEAs offers a unique balance of biodegradability, mechanical strength, and thermal stability, making them promising candidates for advanced drug delivery systems.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for adipic acid-based PEAs, PLGA, and PCL, focusing on properties relevant to drug development and formulation.

Table 1: Comparison of Mechanical Properties

Property	Adipic Acid-Based Polyesteramide	Poly(lactic-co-glycolic acid) (PLGA 50:50)	Poly(ϵ -caprolactone) (PCL)
Tensile Strength (MPa)	10 - 55[1][2][3]	5.3 - 11.4[4]	16 - 24[5]
Young's Modulus (MPa)	240 - 313[1]	170 - 386[4][6]	265 - 430[7]
Elongation at Break (%)	>360[1]	~84[6]	>100

Table 2: Comparison of Thermal Properties

Property	Adipic Acid-Based Polyesteramide	Poly(lactic-co-glycolic acid) (PLGA 50:50)	Poly(ϵ -caprolactone) (PCL)
Glass Transition Temperature ($^{\circ}$ C)	-50 to 40.3[1][3]	40 - 55[8][9][10]	-60[11]
Melting Temperature ($^{\circ}$ C)	~140-162[2][3]	Amorphous	58 - 64[12]
Decomposition Temperature ($^{\circ}$ C)	>300[2]	~300	280 - 330[13]

Table 3: Comparison of Degradation and Drug Release Properties

Property	Adipic Acid-Based Polyesteramide	Poly(lactic-co-glycolic acid) (PLGA 50:50)	Poly(ϵ -caprolactone) (PCL)
Degradation Mechanism	Hydrolytic and enzymatic	Hydrolytic (bulk erosion)	Hydrolytic (surface erosion)
In Vivo Degradation Time	Weeks to months[14]	Weeks to months[15][16][17]	Months to years[5]
Commonly Used for Drug Release	Sustained release of lipophilic drugs[18]	Sustained release of various drugs	Long-term sustained release
Example Drug Release Profile	Constant delivery of dexamethasone for at least 90 days in vitro[18]	Biphasic release of dexamethasone, with an initial burst followed by continuous release for about a month[19][20][21]	Sustained release of various drugs over extended periods[22][23][24][25][26]

Experimental Protocols

Synthesis of Adipic Acid-Based Polyesteramide

This protocol describes a representative method for synthesizing a polyesteramide from a fatty amide diol (derived from a vegetable oil and diethanolamine) and adipic acid.

Materials:

- Hydroxyethyl fatty amide (HEMAFA) from Melia azedarach seed oil and diethanolamine
- Adipic acid
- Xylene (solvent)
- Four-necked round bottom flask
- Dean-Stark trap

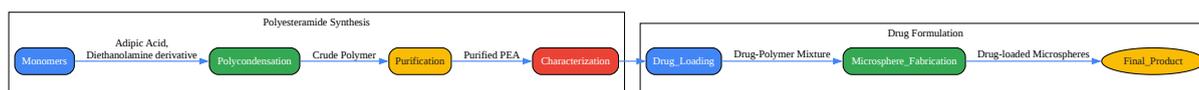
- Thermometer
- Water condenser
- Mechanical stirrer

Procedure:

- Place equimolar ratios of HEMAFA and adipic acid in the four-necked round bottom flask.
- Add xylene to the flask to act as a solvent.
- Fit the flask with a Dean-Stark trap, thermometer, water condenser, and a mechanical stirrer.
- Heat the reaction mixture and reflux the xylene. The water produced during the polycondensation reaction is removed azeotropically and collected in the Dean-Stark trap.
- Continue the reaction until the desired acid and amine values are reached, indicating the progression of the polymerization.
- Monitor the reaction progress by measuring the acid and amine values of the reaction mixture at regular intervals. The reaction is typically continued until these values fall below a predetermined threshold.
- Once the reaction is complete, the solvent is removed under reduced pressure to obtain the polyesteramide resin.

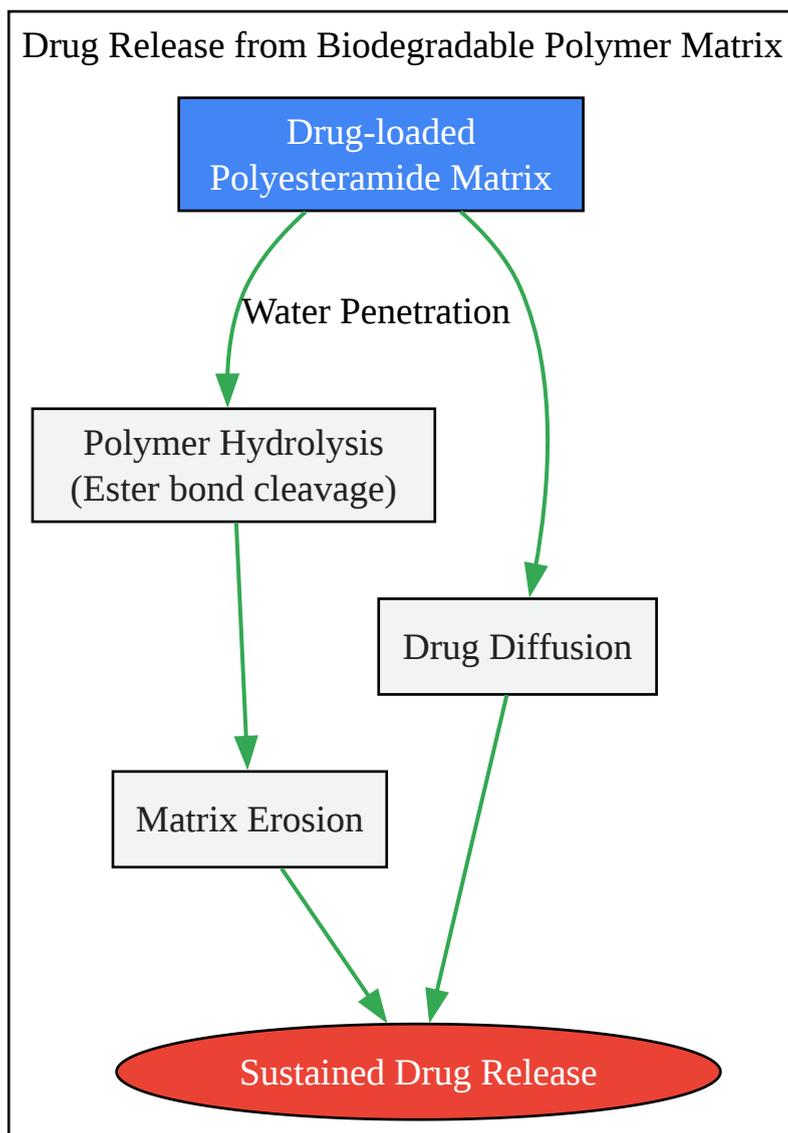
Mandatory Visualizations

Diagrams



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Caption: Experimental workflow for PEA synthesis and drug formulation.



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Caption: Mechanisms of drug release from a poly(esteramide) matrix.

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